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Compound of Interest

Compound Name: cl-387785

Cat. No.: B8008097 Get Quote

Technical Support Center: CL-387785
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of CL-387785.

The following question-and-answer format addresses specific issues that may arise during

experiments, offering troubleshooting guidance and summarizing available data.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of CL-387785?

A1: CL-387785 is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor

(EGFR) tyrosine kinase.[1][2][3][4] It forms a covalent bond with the EGFR protein, leading to

sustained inhibition of its signaling activity.[1]

Q2: Is there a comprehensive kinase selectivity profile available for CL-387785?

A2: Currently, a comprehensive, publicly available kinome scan profiling CL-387785 against a

broad panel of kinases with quantitative IC50 or Ki values has not been identified in the

scientific literature. The original characterization of CL-387785 described it as a specific

inhibitor of EGFR.[1] However, emerging evidence from various studies suggests the possibility

of off-target activities.

Q3: Are there any known or suspected off-target kinases for CL-387785?
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A3: While a complete profile is unavailable, some studies suggest potential interactions with

other kinases:

Src Family Kinases and Abl Kinase: Cellular activity profiling of multiple kinase inhibitors has

shown an overlap between the sensitivity profiles of CL-387785 and AZD0530, a known dual

inhibitor of Src and Abl kinases. This suggests that CL-387785 might exert effects on

pathways regulated by these kinases. Furthermore, CL-387785 has demonstrated activity

against drug-resistant mutants of Abl kinase in cellular assays.

Q4: Does CL-387785 have any known non-kinase off-target effects?

A4: Yes, two notable non-kinase-mediated effects have been reported:

Metabolism by Aldehyde Oxidase (AO): CL-387785 has been identified as a substrate for

human aldehyde oxidase (AO).[5] This metabolic pathway can influence the intracellular

concentration of the compound and may lead to drug-drug interactions if co-administered

with other AO substrates or inhibitors.

Modulation of Autophagy via ErbB2: In studies related to Alzheimer's disease, CL-387785
was found to down-regulate ErbB2, leading to the activation of autophagy.[5] This effect on

autophagy appears to be independent of ErbB2's kinase activity, suggesting a non-canonical

pathway modulation.

Troubleshooting Guide
This guide is intended to help researchers troubleshoot unexpected experimental outcomes

that may be related to the off-target effects of CL-387785.
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Observed Phenomenon Potential Off-Target Cause Troubleshooting Suggestions

Unexpected changes in cell

adhesion, migration, or

cytoskeletal organization.

Inhibition of Src family kinases.

- Use a more selective Src

family kinase inhibitor as a

control.- Perform western blot

analysis for phosphorylation

status of Src downstream

targets (e.g., FAK, paxillin).- If

possible, use cell lines with

genetic knockout or

knockdown of Src to validate

the phenotype.

Effects observed in cells that

do not express high levels of

EGFR.

Inhibition of Abl kinase or other

unidentified off-target kinases.

- Verify the absence of EGFR

expression in your cell model.-

Use a selective Abl kinase

inhibitor (e.g., imatinib,

nilotinib) as a comparative

control.- Assess the

phosphorylation status of CrkL,

a key downstream substrate of

Abl kinase.

Variability in experimental

results between different cell

lines or in vivo models.

Differential expression and

activity of Aldehyde Oxidase

(AO).

- Determine the expression

level of AO in your

experimental models.- Be

aware of potential drug-drug

interactions if using CL-387785

in combination with other

compounds that are known AO

substrates or inhibitors.-

Consider that species

differences in AO activity can

affect in vivo study outcomes.

Induction of autophagy

markers (e.g., increased LC3-

II, p62 degradation).

Modulation of the ErbB2-

Beclin-1 interaction.

- Confirm autophagy induction

by western blot for LC3-II and

p62, and by fluorescence

microscopy of GFP-LC3
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puncta.- Use known autophagy

inducers (e.g., rapamycin) and

inhibitors (e.g., chloroquine) as

controls.- Investigate the

involvement of ErbB2 by using

siRNA to knock down its

expression.

General unexpected cellular

phenotypes.

Broader, uncharacterized off-

target effects.

- Perform a literature search

for off-target effects of

structurally similar quinazoline-

based irreversible inhibitors.-

Consider using a structurally

distinct EGFR inhibitor as a

control to differentiate on-

target from potential off-target

effects.

Data Presentation
Table 1: On-Target Activity of CL-387785

Target Assay Type IC50 Reference

EGFR Kinase Biochemical Assay 370 ± 120 pM [1][4]

EGF-stimulated EGFR

Autophosphorylation
Cellular Assay ~5 nM [1][4]

Cell Proliferation

(EGFR/c-erbB-2

overexpressing cells)

Cellular Assay 31-125 nM [1]

Table 2: Potential Off-Target Interactions of CL-387785
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Potential Off-Target Type of Interaction Evidence Reference

Src Family Kinases Kinase Inhibition

Overlapping cellular

sensitivity profile with

Src/Abl inhibitor

AZD0530.

Abl Kinase Kinase Inhibition

Activity against drug-

resistant Abl mutants

in cellular assays.

Aldehyde Oxidase

(AO)

Metabolism

(Substrate)

Identified as a

substrate in a screen

of kinase inhibitors.

[5]

ErbB2

Non-canonical

Pathway Modulation

(Autophagy)

Downregulation of

ErbB2 by CL-387785

leads to autophagy

activation.

[5]
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Caption: On-target effect of CL-387785 on the EGFR signaling pathway.
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Caption: Potential off-target pathways affected by CL-387785.
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Caption: Troubleshooting workflow for unexpected results with CL-387785.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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